3-Chloro-4-(trifluoromethyl)-DL-phenylalanine

Übersicht

Beschreibung

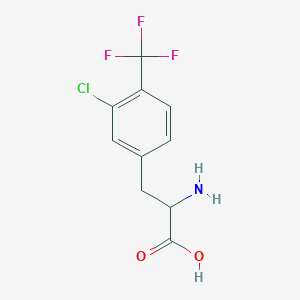

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a chlorine atom and a trifluoromethyl group on the phenyl ring of phenylalanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine typically involves the following steps:

Chlorination: The starting material, DL-phenylalanine, undergoes chlorination to introduce the chlorine atom at the 3-position of the phenyl ring.

Trifluoromethylation: The chlorinated phenylalanine is then subjected to trifluoromethylation to introduce the trifluoromethyl group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

Reduction: The compound can be reduced to remove the chlorine atom or the trifluoromethyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of dechlorinated or defluorinated derivatives.

Substitution: Formation of various substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine can be achieved through various chemical methods. One notable approach involves the use of engineered biocatalysts to produce phenylalanine analogues with high enantiomeric purity. For instance, mutant variants of Petroselinum crispum (PcPAL) have been optimized for the production of trifluoromethyl-substituted phenylalanines, achieving yields up to 26% with enantiomeric excess values exceeding 99% .

The compound's chemical structure is characterized by the presence of a chloro group and a trifluoromethyl group on the phenyl ring, which significantly influences its reactivity and interactions with biological systems.

2.1. Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in developing inhibitors for proteins involved in cancer signaling pathways. For example, its enantiomeric forms are utilized in synthesizing potent inhibitors for lysine methyltransferases, which play crucial roles in gene regulation and cancer progression .

2.2. Catalysis

The compound has been studied for its potential use in catalysis, particularly in oxidation reactions. Research has demonstrated that derivatives of trifluoromethyl ketones can be integrated into peptide structures to create catalysts for dioxirane-mediated oxidations . These catalysts exhibit enhanced stability and reactivity, making them valuable for synthetic organic chemistry.

3.1. Trifluoromethyl Ketone Derivatives

A study reported the synthesis of phenylalanine-derived trifluoromethyl ketones, which were used to generate dioxiranes for oxidation catalysis. The research highlighted the scalability of this synthetic route and its applicability in medicinal chemistry . The ability to incorporate these derivatives into peptides opens new avenues for developing catalysts with specific functionalities.

3.2. Enzyme Engineering

Research has focused on engineering enzymes like PcPAL to enhance their catalytic efficiency for producing chiral amino acids, including this compound. By optimizing reaction conditions such as substrate concentration and buffer pH, researchers achieved high conversion rates and enantiomeric excess values . This work underscores the importance of biocatalysis in synthesizing complex organic molecules.

Comparative Data Table

Wirkmechanismus

The mechanism by which 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine atom can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is unique due to its combination of chlorine and trifluoromethyl groups on the phenyl ring. Similar compounds include:

DL-phenylalanine: The parent compound without any substituents.

3-Chloro-DL-phenylalanine: Contains only the chlorine atom.

4-(Trifluoromethyl)-DL-phenylalanine: Contains only the trifluoromethyl group.

Biologische Aktivität

3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of both a chlorine and a trifluoromethyl group on its phenyl ring, exhibits unique properties that may influence its biological interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This structure contributes to its physicochemical properties, including solubility and reactivity, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of phenylalanine have shown activity against various bacterial strains. In a study assessing the antibacterial activity of related compounds, it was found that certain derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM against Staphylococcus aureus and Enterococcus species .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.070 | Staphylococcus aureus |

| Related Compound B | 4.66 | Enterococcus faecalis |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated using various cancer cell lines. For example, studies have shown that related compounds exhibit IC50 values ranging from approximately 1.4 to 6 μM against human leukemia cells (THP-1) and breast carcinoma cells (MCF-7) respectively . This suggests a potential role as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| THP-1 | 1.4 - 4.5 |

| MCF-7 | 3 - 6 |

The mechanisms underlying the biological activities of this compound are complex and may involve:

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit DNA replication and activate apoptosis in cancer cells .

- Antibacterial Mechanisms : The presence of halogen substituents may enhance the binding affinity to bacterial targets, disrupting cellular functions.

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized various derivatives of phenylalanine, including this compound, and evaluated their antimicrobial efficacy against clinically relevant strains. The results indicated that modifications at the para position significantly influenced antibacterial potency, with some derivatives outperforming traditional antibiotics .

Evaluation in Cancer Models

Another study focused on the anticancer properties of amino acid derivatives, revealing that certain modifications led to enhanced cytotoxicity against tumor cell lines. The study highlighted the importance of trifluoromethyl groups in increasing lipophilicity and cellular uptake, thereby improving therapeutic efficacy .

Eigenschaften

IUPAC Name |

2-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHIBFDCLZYKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.